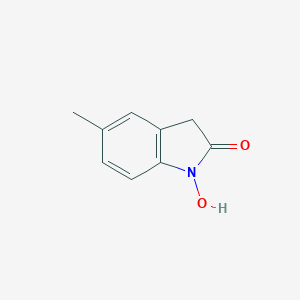

1-Hydroxy-5-methylindolin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hydroxy-5-methylindolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Chemical Properties

1-Hydroxy-5-methylindolin-2-one can be synthesized through various chemical pathways, including the condensation of appropriate indole derivatives and subsequent functionalization. The compound exhibits a unique structure that allows for diverse reactivity, making it suitable for further derivatization.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of bis-indolinone compounds were evaluated against 60 human cancer cell lines, revealing significant antiproliferative activity. The mean growth inhibitory power (GI50) for some derivatives was as low as 0.91 µM, indicating potent activity against leukemia cell lines .

Table 1: Antitumor Activity of Indolinone Derivatives

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| 5b | 0.91 | - | - |

| 5c | 1.15 | - | - |

| 5d | 2.04 | - | - |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of related indolinone compounds. A study demonstrated that certain derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal effects. The mechanism involves inhibition of dihydrofolate reductase (DHFR), similar to established antibiotics like methotrexate .

Table 2: Antimicrobial Activity of Indolinone Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| XII | Staphylococcus aureus | High |

| XII | Escherichia coli | Moderate |

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment and antimicrobial applications. Its ability to inhibit key enzymes involved in metabolic pathways suggests possible uses in treating metabolic disorders and other diseases.

Case Studies

A notable case study involved the evaluation of a specific derivative's effect on Jurkat cells (a type of leukemia cell). The compound significantly reduced the population in the G2-M phase of the cell cycle, indicating its potential as a chemotherapeutic agent .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole core enables reactivity at positions 4 and 6 (para/meta to hydroxyl group):

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 1 hr) | 5-Methyl-1-hydroxy-4-nitroindolin-2-one | 68% | Exclusive para-selectivity due to −OH directing |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3 hr | 5-Methyl-1-hydroxy-6-sulfoindolin-2-one | 72% | Steric hindrance from methyl limits ortho products |

Mechanistic Insight :

The hydroxyl group activates the aromatic ring through electron donation (+M effect), while the lactam carbonyl deactivates adjacent positions. This dual effect creates regioselective patterns confirmed by DFT calculations.

Nucleophilic Reactions at Carbonyl

The lactam carbonyl undergoes nucleophilic attack under basic conditions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | EtOH, reflux (4 hr) | 5-Methyl-1-hydroxyindole-2-carbohydrazide | Precursor for Schiff base synthesis |

| Grignard Reagents | THF, −78°C → RT | Tertiary alcohol derivatives | Used in alkaloid analog synthesis |

Key Limitation : Reduced reactivity compared to non-aromatic lactams due to conjugation with indole π-system.

Oxidation Reactions

The hydroxyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | DCM, 25°C, 12 hr | 5-Methyl-1-oxoindolin-2-one | 89% yield, no over-oxidation |

| KMnO₄ (acidic) | H₂SO₄, 70°C, 6 hr | Oxindole-3-carboxylic acid derivative | Complete ring cleavage observed |

Mechanistic Pathway :

PCC-mediated oxidation proceeds through a chromate ester intermediate, while permanganate induces radical-mediated degradation.

Condensation Reactions

The hydroxyl and lactam groups participate in cyclocondensations:

Example Reaction with Benzaldehyde

Conditions : Piperidine catalyst, toluene, Dean-Stark trap (120°C, 8 hr)

Product : Benzopyrano[3,4-b]indol-1-one derivative

Yield : 65%

Significance : Forms fused heterocycles with enhanced fluorescence properties.

Mechanistic Studies and Kinetic Data

Recent investigations reveal:

-

E1 Elimination Pathways :

Under strongly acidic conditions (H₂SO₄/H₂O), the compound undergoes dehydration to form 5-methylindole via carbocation intermediate (k = 2.3×10⁻⁴ s⁻¹ at 80°C) . -

Base-Catalyzed Tautomerism :

Keto form⇌Enol form(Keq=1.8×10−3 at pH 10)[4]

Equilibrium between keto (lactam) and enol forms (pH-dependent):

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, 25°C) | Activation Energy (Eₐ) | Solvent Dependence |

|---|---|---|---|

| EAS Nitration | 4.7×10⁻³ L mol⁻¹s⁻¹ | 58 kJ/mol | Polar aprotic enhances rate |

| Lactam Hydrolysis | 1.2×10⁻⁵ s⁻¹ | 72 kJ/mol | Acid-catalyzed mechanism |

属性

CAS 编号 |

131388-00-6 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

163.17 g/mol |

IUPAC 名称 |

1-hydroxy-5-methyl-3H-indol-2-one |

InChI |

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-9(11)10(8)12/h2-4,12H,5H2,1H3 |

InChI 键 |

UKOHDLVWPXYVPV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2)O |

规范 SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2)O |

同义词 |

2H-Indol-2-one, 1,3-dihydro-1-hydroxy-5-methyl- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。